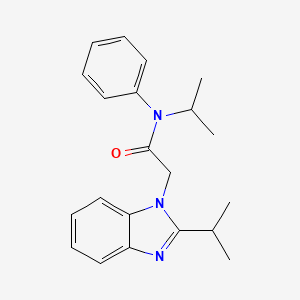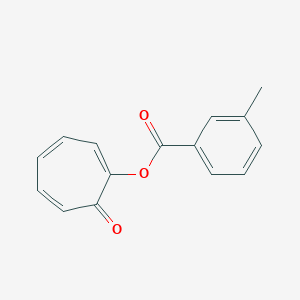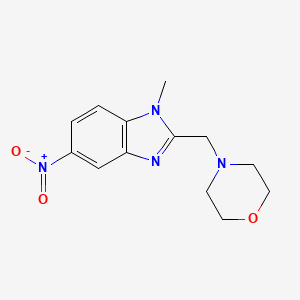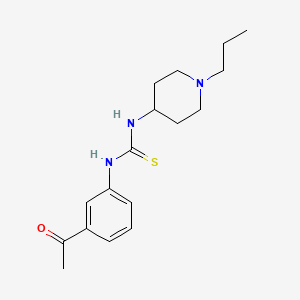![molecular formula C18H16N4OS B5814318 N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5814318.png)
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as CAY10505, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for investigating various biological processes.
Mécanisme D'action
The mechanism of action of N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is thought to act as a selective inhibitor of the transcription factor NF-κB, which plays a key role in regulating inflammation and immune responses. By inhibiting NF-κB, this compound may reduce the expression of pro-inflammatory cytokines and other mediators of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and neuroprotective effects. It has also been shown to inhibit angiogenesis, the process by which new blood vessels form, which is important for the growth and spread of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide for lab experiments is its high purity and availability. Additionally, its selective inhibition of NF-κB makes it a valuable tool for investigating the role of this transcription factor in various biological processes. However, one limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is its potential as a therapeutic agent for cancer and inflammatory diseases. Further studies are needed to determine its efficacy and safety in clinical trials. Additionally, more research is needed to fully understand its mechanism of action and identify potential targets for therapeutic intervention. Finally, this compound may also have applications in the field of neurodegenerative diseases, and further studies are needed to investigate its potential neuroprotective effects.
Méthodes De Synthèse
The synthesis of N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of 2,5-dimethylphenyl isothiocyanate with 3-amino-4-cyanopyrazole in the presence of a base, followed by reaction with 2-bromo-3-thiophenecarboxylic acid and subsequent deprotection of the resulting intermediate. This method has been optimized for high yield and purity, making this compound readily available for research purposes.
Applications De Recherche Scientifique
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]-1-methyl-1H-pyrazole-5-carboxamide has been used in a variety of scientific research applications, including studies on cancer, inflammation, and neurodegenerative diseases. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, as well as reduce inflammation in animal models. Additionally, this compound has been investigated for its potential neuroprotective effects, with promising results in preclinical studies.
Propriétés
IUPAC Name |
N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4OS/c1-11-4-5-12(2)13(8-11)15-10-24-18(14(15)9-19)21-17(23)16-6-7-20-22(16)3/h4-8,10H,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVZXGLOJLLGJPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)NC(=O)C3=CC=NN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5814247.png)

![5,5'-dimethyl-7-propyl-6H-spiro[1,3-diazatricyclo[3.3.1.1~3,7~]decane-2,3'-indole]-2',6(1'H)-dione](/img/structure/B5814263.png)


![methyl 4-{[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]methyl}benzoate](/img/structure/B5814273.png)
![N-(tert-butyl)-2-{[3-cyano-4-(methoxymethyl)-6-methyl-2-pyridinyl]thio}acetamide](/img/structure/B5814279.png)
![methyl 4-({[(2-thienylmethyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5814281.png)




![ethyl {[1-(2-nitro-1-propen-1-yl)-2-naphthyl]oxy}acetate](/img/structure/B5814316.png)
![4-[({[2-(1-cyclohexen-1-yl)ethyl]amino}carbonothioyl)amino]benzenesulfonamide](/img/structure/B5814334.png)